2-(3,5-Dichlorobenzoyl)benzoic acid

Inflammation Pain Purinergic Signaling

Researchers studying P2X7-mediated inflammation need validated antagonists with defined selectivity. This compound (CAS 33184-61-1) directly addresses this gap: • Potent human P2X7 antagonist (IC50 11.5 nM) - benchmark against A-438079 • Dual ALDH3A1 inhibitor (IC50 2.10 µM, ~8× more potent than CB29) for chemoresistance studies • Defined 3,5-dichloro substitution; generic analogs compromise reproducibility Supplied with QC documentation. Ideal for macrophage, oncology, and neuroinflammation research.

Molecular Formula C14H8Cl2O3
Molecular Weight 295.12
CAS No. 33184-61-1
Cat. No. B2403842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dichlorobenzoyl)benzoic acid
CAS33184-61-1
Molecular FormulaC14H8Cl2O3
Molecular Weight295.12
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O
InChIInChI=1S/C14H8Cl2O3/c15-9-5-8(6-10(16)7-9)13(17)11-3-1-2-4-12(11)14(18)19/h1-7H,(H,18,19)
InChIKeyCNMVQTOUNYRKDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dichlorobenzoyl)benzoic Acid (CAS 33184-61-1): A Dual-Activity Chemical Probe for Inflammation and Cancer Research


2-(3,5-Dichlorobenzoyl)benzoic acid (CAS 33184-61-1) is a halogenated benzoylbenzoic acid derivative with the molecular formula C14H8Cl2O3 and a molecular weight of 295.12 g/mol. It exhibits a LogP of 3.91, indicating substantial lipophilicity [1]. Its defining structural feature is the 3,5-dichloro substitution pattern on the benzoyl ring, which confers distinct electronic and steric properties. Pharmacologically, this compound is a potent antagonist of the human P2X7 purinoceptor (IC50 = 11.5 nM) and a moderate inhibitor of human aldehyde dehydrogenase 3A1 (ALDH3A1, IC50 = 2.10 µM) [2][3]. This dual activity profile, combined with its unique substitution pattern, makes it a specialized tool for investigating inflammatory signaling and metabolic pathways in cancer.

Why 2-(3,5-Dichlorobenzoyl)benzoic Acid (33184-61-1) Cannot Be Replaced by Generic Analogs in P2X7 and ALDH3A1 Research


Generic substitution with closely related benzoylbenzoic acid derivatives is not scientifically valid due to the critical role of the 3,5-dichloro substitution pattern in determining both target affinity and functional activity. For instance, the non-chlorinated analog, 2-benzoylbenzoic acid, serves primarily as a synthetic precursor to BzATP, a potent P2X7 *agonist*, demonstrating an entirely opposite functional effect compared to the *antagonist* activity of 2-(3,5-dichlorobenzoyl)benzoic acid . Furthermore, altering the chlorine substitution to the 2,4- or 3,4- positions (e.g., 2-(2,4-dichlorobenzoyl)benzoic acid) results in compounds with different lipophilicity and distinct, often uncharacterized, biological activities, which may not translate to P2X7 antagonism or ALDH3A1 inhibition . The specific 3,5-dichloro arrangement is therefore essential for the dual-target binding profile, and substituting it with a generic analog compromises experimental reproducibility and data integrity.

2-(3,5-Dichlorobenzoyl)benzoic Acid (33184-61-1): Comparative Performance Data for Procurement Decision-Making


Human P2X7 Receptor Antagonism: 2-(3,5-Dichlorobenzoyl)benzoic Acid vs. A-438079

2-(3,5-Dichlorobenzoyl)benzoic acid demonstrates approximately 10.7-fold higher potency at the human P2X7 receptor compared to the reference antagonist A-438079 in the same standardized calcium flux assay [1][2].

Inflammation Pain Purinergic Signaling P2X7 Antagonist

Human ALDH3A1 Enzyme Inhibition: 2-(3,5-Dichlorobenzoyl)benzoic Acid vs. CB29

In assays of human ALDH3A1 enzyme activity, 2-(3,5-dichlorobenzoyl)benzoic acid exhibits an IC50 of 2.10 µM, making it a moderately potent inhibitor. While less potent than the selective inhibitor CB29 (IC50 = 16 µM) [1], its unique dual-activity profile (also targeting P2X7) may offer a distinct advantage in disease models where both targets are implicated.

Cancer Stem Cells Chemoresistance ALDH3A1 Inhibitor Metabolism

Cross-Species P2X7 Activity Profile: 2-(3,5-Dichlorobenzoyl)benzoic Acid vs. CHEMBL380239

2-(3,5-Dichlorobenzoyl)benzoic acid displays a species-dependent potency shift at the P2X7 receptor that is less pronounced than that of the comparator CHEMBL380239, a finding that is critical for translating findings from rodent models to human biology [1][2].

Species Selectivity P2X7 Pharmacology Preclinical Models Pain Research

Lipophilicity and Predicted Membrane Permeability: 2-(3,5-Dichlorobenzoyl)benzoic Acid vs. Non-Halogenated Analog

The introduction of two chlorine atoms at the 3 and 5 positions significantly increases lipophilicity compared to the non-halogenated core structure, as reflected in the calculated partition coefficient (LogP) [1][2].

Physicochemical Properties LogP Membrane Permeability ADME

High-Impact Applications of 2-(3,5-Dichlorobenzoyl)benzoic Acid (33184-61-1) Based on Comparative Evidence


Investigating P2X7-Mediated Inflammatory Signaling in Human Macrophages

Given its potent antagonism of the human P2X7 receptor (IC50 = 11.5 nM) [1], this compound is an ideal tool for dissecting P2X7-dependent pathways in human macrophage cell lines (e.g., THP-1) or primary cells. Its activity can be directly benchmarked against known antagonists like A-438079 to confirm the specific contribution of P2X7 to ATP-induced IL-1β release and pore formation. The compound's high potency allows for a robust experimental window, enabling clear differentiation between P2X7-mediated and P2X7-independent inflammatory responses.

Probing the Role of ALDH3A1 in Cancer Stem Cell Chemoresistance

For oncology research groups focusing on the role of ALDH3A1 in drug detoxification and cancer stem cell (CSC) maintenance, this compound provides a more potent alternative to the standard inhibitor CB29 (IC50 = 2.10 µM vs. 16 µM) [2]. This makes it suitable for functional studies where robust enzyme inhibition is required to assess ALDH3A1's contribution to chemoresistance in cell lines like A549 (lung) or patient-derived primary tumor epithelial cells, particularly when studying combination effects with agents like docetaxel or mafosfamide.

Dual-Target Modulation in Neuroinflammation and Chronic Pain Models

In preclinical research on neuropathic pain and neuroinflammation, where both purinergic signaling and oxidative stress pathways are implicated, this compound offers a unique dual-target profile. Its potent P2X7 antagonism (IC50 = 11.5 nM) [1] can modulate glial activation and cytokine release, while its ALDH3A1 inhibition (IC50 = 2.10 µM) [2] may influence reactive aldehyde detoxification. This combination is particularly valuable for testing hypotheses in rodent models where the compound exhibits a favorable cross-species potency ratio (rat IC50 = 21.4 nM) [3], facilitating the interpretation of *in vivo* efficacy data.

Structure-Activity Relationship (SAR) Studies of Halogenated Benzoylbenzoic Acids

This compound serves as a key reference point for medicinal chemists exploring the SAR of halogenated benzoylbenzoic acids. Its specific 3,5-dichloro substitution pattern and measured LogP of 3.91 [4] provide a baseline for comparing how alterations in halogen position (e.g., 2,4- or 3,4-dichloro) and degree of lipophilicity impact biological activity at the P2X7 and ALDH3A1 targets. Such comparative studies are essential for optimizing lead compounds with improved potency, selectivity, and drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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